2-((5-Bromopyrazin-2-yl)oxy)-N,N-dimethylethanamine
Overview
Description
2-((5-Bromopyrazin-2-yl)oxy)-N,N-dimethylethanamine is a chemical compound that belongs to the class of pyrazine derivatives This compound is characterized by the presence of a bromine atom attached to the pyrazine ring and an ether linkage connecting the pyrazine ring to a dimethylethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Bromopyrazin-2-yl)oxy)-N,N-dimethylethanamine typically involves the reaction of 5-bromopyrazine-2-ol with N,N-dimethylethanamine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized to improve yield and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((5-Bromopyrazin-2-yl)oxy)-N,N-dimethylethanamine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazine ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form corresponding reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides. The reactions are typically carried out in polar solvents like DMF or DMSO.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction Reactions: Common reducing agents include sodium borohydride, lithium aluminum hydride, and hydrogen gas in the presence of a catalyst.
Major Products Formed
Substitution Reactions: Substituted pyrazine derivatives.
Oxidation Reactions: Oxidized pyrazine derivatives.
Reduction Reactions: Reduced pyrazine derivatives.
Scientific Research Applications
2-((5-Bromopyrazin-2-yl)oxy)-N,N-dimethylethanamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 2-((5-Bromopyrazin-2-yl)oxy)-N,N-dimethylethanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-((5-Bromopyrazin-2-yl)oxy)-N,N-diethylethanamine
- 2-((5-Bromopyrazin-2-yl)oxy)acetic acid
- 2-(5-Bromopyrazin-2-yl)oxazole
Uniqueness
2-((5-Bromopyrazin-2-yl)oxy)-N,N-dimethylethanamine is unique due to its specific chemical structure, which includes a bromine atom on the pyrazine ring and a dimethylethanamine moiety
Properties
IUPAC Name |
2-(5-bromopyrazin-2-yl)oxy-N,N-dimethylethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BrN3O/c1-12(2)3-4-13-8-6-10-7(9)5-11-8/h5-6H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFQBTTPOSIUZPM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CN=C(C=N1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40674249 | |
Record name | 2-[(5-Bromopyrazin-2-yl)oxy]-N,N-dimethylethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40674249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1049024-78-3 | |
Record name | 2-[(5-Bromopyrazin-2-yl)oxy]-N,N-dimethylethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40674249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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